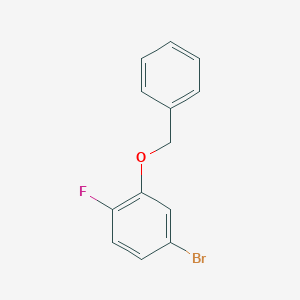

2-(Benzyloxy)-4-bromo-1-fluorobenzene

Description

BenchChem offers high-quality 2-(Benzyloxy)-4-bromo-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-4-bromo-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYWJXRBIPEDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] This document details two primary synthetic routes, providing in-depth experimental protocols and relevant quantitative data.

Introduction

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzyloxy group, a bromine atom, and a fluorine atom, offers multiple reaction sites for further functionalization, making it a versatile building block in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 2105-94-4 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 |

| 2-(Benzyloxy)-4-bromo-1-fluorobenzene | C₁₃H₁₀BrFO | 281.12 | 202857-88-3 |

Synthetic Routes

There are two primary methods for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. The most direct approach is a Williamson ether synthesis starting from 4-bromo-2-fluorophenol. An alternative two-step route involves the benzylation of 4-fluorophenol, followed by regioselective bromination.

Route 1: Williamson Ether Synthesis

This method involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide in the presence of a base. This reaction follows an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.

Experimental Protocol

To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 20 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 3 hours. Upon completion, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography or recrystallization from a hexane/ethyl acetate mixture to afford 2-(benzyloxy)-4-bromo-1-fluorobenzene.[2]

Quantitative Data

| Parameter | Value |

| Typical Yield | 90% (High)[1] |

| Purity | >96% |

Route 2: Benzylation of 4-Fluorophenol followed by Ortho-Bromination

This two-step approach first protects the hydroxyl group of 4-fluorophenol as a benzyl ether. The resulting 2-(benzyloxy)-1-fluorobenzene then undergoes directed ortho-metalation (DoM) followed by bromination to introduce the bromine atom at the desired position.

Experimental Protocol

Step 1: Synthesis of 2-(benzyloxy)-1-fluorobenzene

To a solution of 4-fluorophenol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred, and then benzyl bromide (1.1 eq) is added. The reaction is stirred at 20°C for 5 hours. After the reaction is complete, the mixture is worked up as described in Route 1 to yield 2-(benzyloxy)-1-fluorobenzene.[1]

Step 2: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene

The 2-(benzyloxy)-1-fluorobenzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise, and the mixture is stirred at this temperature for 1 hour. Bromine (1.1 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

Quantitative Data

| Step | Parameter | Value |

| Step 1 | Yield | 87%[1] |

| Step 2 | Yield | 60-75%[1] |

| Overall Yield | 52-65% |

Characterization Data

The structure of the synthesized 2-(benzyloxy)-4-bromo-1-fluorobenzene can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The benzylic methylene protons are expected to appear as a singlet around δ 4.9–5.1 ppm. The aromatic protons will show complex splitting patterns characteristic of the substitution pattern.[1] |

| ¹³C NMR | The spectrum will show 13 distinct carbon signals corresponding to the aromatic and benzylic carbons. |

| Mass Spec. | High-resolution mass spectrometry should confirm the molecular weight of the compound (C₁₃H₁₀BrFO, theoretical m/z: 280.9899). |

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

Caption: A flowchart illustrating the key steps in the Williamson ether synthesis of the target compound.

Diagram 2: Two-Step Synthesis Workflow

References

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-4-bromo-1-fluorobenzene

Abstract

This document provides a comprehensive technical overview of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic ether. It is a valuable intermediate in organic synthesis, particularly within the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, spectroscopic profile, characteristic reactivity, and established experimental protocols for its synthesis and analysis. Furthermore, it outlines essential safety and handling procedures. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile chemical building block.

Chemical and Physical Properties

2-(Benzyloxy)-4-bromo-1-fluorobenzene is an organic compound featuring a benzene ring substituted with fluoro, benzyloxy, and bromo groups. The interplay between the electron-withdrawing nature of the halogens and the electron-donating, sterically bulky benzyloxy group defines its chemical behavior.

While data for the specific isomer 2-(benzyloxy)-4-bromo-1-fluorobenzene is limited, the properties of closely related, commercially available isomers provide valuable reference points. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Notes / Source |

| Molecular Formula | C₁₃H₁₀BrFO | Consistent across isomers.[1][][3] |

| Molecular Weight | 281.12 g/mol | Calculated.[1][][3] |

| IUPAC Name | 2-(benzyloxy)-4-bromo-1-fluorobenzene | User-specified isomer. |

| CAS Number | 1036724-54-5 | For 2-(benzyloxy)-4-bromo-1-fluorobenzene.[4] |

| Appearance | White Fused Solid | Data for the related isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene.[5] |

| Melting Point | 31.0 - 37.0 °C | Data for the related isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene.[5] |

Table 2: Identifiers of Common Isomers

| Isomer Name | CAS Number | InChIKey |

| 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | ZLVBPRJVAJMBHD-UHFFFAOYSA-N[1] |

| 4-(Benzyloxy)-1-bromo-2-fluorobenzene | 185346-79-6, 133057-82-6 | BYTJTXKQBSNGCL-UHFFFAOYSA-N[3][5] |

Reactivity and Synthetic Applications

The chemical reactivity of 2-(benzyloxy)-4-bromo-1-fluorobenzene is governed by its functional groups. The bromine atom serves as an excellent leaving group in various cross-coupling and substitution reactions, making the molecule a versatile precursor for more complex structures.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) complexes. This makes the compound an ideal substrate for reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds with boronic acids, yielding complex biaryl structures.[6][7] Such motifs are common in pharmaceuticals and organic electronics.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles. The reactivity in SNAr reactions is influenced by the electronic effects of the other ring substituents.

-

Oxidation: The benzyloxy group's benzylic methylene can be oxidized under strong oxidizing conditions to yield a benzoic acid derivative.[1]

-

Reduction: The bromo substituent can be removed via catalytic hydrogenation or other reductive methods to yield 2-(benzyloxy)-1-fluorobenzene.[1]

References

- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]

- 3. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acebiolab.com [acebiolab.com]

- 5. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This document outlines the compound's key physical characteristics, detailed experimental protocols for its synthesis and characterization, and discusses its applications in drug discovery and development. The information is presented to be a valuable resource for researchers and professionals working with this versatile molecule.

Core Physical Properties

The physical properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene are crucial for its handling, storage, and application in various chemical reactions. The following table summarizes the key physical data available for this compound.

| Property | Value | Source |

| CAS Number | 202857-88-3 | [1] |

| Molecular Formula | C₁₃H₁₀BrFO | [2] |

| Molecular Weight | 281.12 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available. For the isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene, the melting point is reported as 31.0-37.0 °C.[3][4] | - |

| Boiling Point | 322.8 ± 27.0 °C (Predicted) | - |

| Density | Data not available. For the isomer 4-(benzyloxy)-2-bromo-1-fluorobenzene, the predicted density is 1.445 ± 0.06 g/cm³. | - |

| Solubility | The benzyloxy group is expected to influence its solubility in organic solvents. It is likely soluble in polar aprotic solvents like DMF and THF, which are used in its synthesis. The lack of a benzyloxy group in the related compound 4-bromofluorobenzene affects its solubility, suggesting the importance of this functional group.[1] | - |

| InChI Key | ZLVBPRJVAJMBHD-UHFFFAOYSA-N | [1] |

Synthesis Protocols

Two primary synthetic routes for 2-(benzyloxy)-4-bromo-1-fluorobenzene have been reported. The following sections provide detailed experimental protocols for each method.

Benzylation Followed by Regioselective Bromination

This is a common and effective method for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene, starting from 4-fluorophenol.

Step 1: Benzylation of 4-Fluorophenol

-

Reaction: 4-fluorophenol is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-fluorophenol in DMF, add potassium carbonate.

-

Slowly add benzyl bromide to the mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(benzyloxy)-4-fluorobenzene.

-

Step 2: Regioselective Bromination

-

Reaction: The intermediate, 2-(benzyloxy)-4-fluorobenzene, undergoes regioselective bromination at the position ortho to the benzyloxy group using a strong base and a bromine source.

-

Procedure:

-

Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for a period to allow for deprotonation.

-

Add a solution of bromine (Br₂) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-bromo-1-fluorobenzene.[1]

-

Fluorine-Bromine Exchange in Polyhalogenated Arenes

This method involves the selective substitution of a bromine atom with a fluorine atom in a dibrominated precursor.

-

Reaction: 2-(benzyloxy)-1,4-dibromobenzene is treated with a fluoride source, such as potassium fluoride (KF), in the presence of a crown ether to facilitate the halogen exchange.

-

Procedure:

-

In a reaction vessel, combine 2-(benzyloxy)-1,4-dibromobenzene, potassium fluoride, and 18-crown-6 in DMF.

-

Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir for an extended period (e.g., 24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate 2-(benzyloxy)-4-bromo-1-fluorobenzene.[1]

-

Below is a DOT script for the logical workflow of the primary synthesis route.

Spectroscopic and Chromatographic Characterization

Accurate characterization of 2-(benzyloxy)-4-bromo-1-fluorobenzene is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzyloxy group. The methylene protons (-CH₂-) of the benzyloxy group are anticipated to appear as a singlet in the region of δ 4.9–5.1 ppm.[1] The aromatic protons will exhibit complex splitting patterns due to the substitution on the benzene rings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, O) and the aromatic ring currents. Due to the "heavy atom effect" of bromine, the carbon to which it is attached may show a chemical shift that is further upfield than what would be predicted based on electronegativity alone.[5]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

C-H stretching vibrations for the aromatic rings.

-

C=C stretching vibrations within the aromatic rings.

-

C-O-C stretching for the ether linkage.

-

C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 281.12 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Development

2-(Benzyloxy)-4-bromo-1-fluorobenzene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility in drug discovery stems from the strategic placement of its functional groups.

-

Synthetic Handle: The bromine atom acts as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1]

-

Pharmacophore Component: The fluorinated benzyloxy moiety can be a key component of a pharmacophore, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability and membrane permeability.

-

Intermediate for Bioactive Molecules: Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Anti-inflammatory Agents: Some derivatives have shown potential to inhibit leukotriene synthesis, a key pathway in inflammatory responses.[1]

-

Anticancer Agents: There is interest in their potential to modulate signaling pathways involved in cancer cell proliferation, such as the MAPK14 pathway.[1]

-

Diabetes Research: Related benzyloxy derivatives have been studied for their ability to enhance glucose-dependent insulin secretion.[1]

-

The following diagram illustrates the role of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a precursor in the synthesis of potential drug candidates.

Safety and Handling

Detailed safety information for 2-(benzyloxy)-4-bromo-1-fluorobenzene is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the related compound 4-(benzyloxy)-1-bromo-2-fluorobenzene, it is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Conclusion

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a synthetically valuable compound with significant potential for application in medicinal chemistry and materials science. This guide has provided a summary of its physical properties, detailed synthetic protocols, and an overview of its role in the development of new bioactive molecules. The information presented here should serve as a useful resource for researchers and professionals in the field.

References

- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]

- 2. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-(Benzyloxy)-1-bromo-2-fluorobenzene CAS#: 185346-79-6 [amp.chemicalbook.com]

- 5. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

In-Depth Technical Guide: 2-(Benzyloxy)-4-bromo-1-fluorobenzene

CAS Number: 202857-88-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound with significant applications in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis methodologies, reactivity, and potential applications, with a focus on its role as a key intermediate in the development of complex molecules.

Chemical and Physical Properties

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a substituted aromatic compound. The presence of a benzyloxy group, a bromine atom, and a fluorine atom on the benzene ring imparts a unique combination of steric and electronic properties that influence its reactivity and utility as a synthetic building block.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| CAS Number | 202857-88-3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Note: Some properties like melting point and exact solubility are not consistently reported in publicly available literature and may vary based on purity.

Synthesis Methodologies

The synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene can be achieved through a multi-step process, most commonly involving the benzylation of a fluorophenol precursor followed by regioselective bromination.

Recommended Synthetic Protocol: Two-Step Synthesis from 4-Fluorophenol

This method involves two primary steps: the benzylation of 4-fluorophenol to form 1-(benzyloxy)-4-fluorobenzene, followed by directed ortho-metalation and subsequent bromination to yield the final product.

Step 1: Benzylation of 4-Fluorophenol

This step involves the protection of the hydroxyl group of 4-fluorophenol with a benzyl group.

-

Reactants: 4-fluorophenol, Benzyl bromide, Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Reaction Conditions: The reaction is typically carried out at room temperature (around 20°C) for approximately 5 hours.

-

Yield: This step has a reported yield of 87%.[1]

Step 2: Directed Ortho-metalation and Bromination

The benzyloxy group in the intermediate directs the metalation to the ortho position, which is then brominated.

-

Reagents:

-

1-(benzyloxy)-4-fluorobenzene (from Step 1)

-

Lithium diisopropylamide (LDA) as a strong base

-

Bromine (Br₂) as the bromine source

-

-

Solvent: Tetrahydrofuran (THF)

-

Reaction Conditions: The reaction is initiated at a low temperature (-78°C) for the metalation step, followed by the addition of bromine and allowing the reaction to warm to room temperature.

Experimental Workflow: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene

Caption: Synthetic workflow for 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Reactivity and Chemical Transformations

2-(benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate that can undergo several types of chemical reactions, making it a valuable tool in organic synthesis.

| Reaction Type | Description | Reagents and Conditions |

| Nucleophilic Substitution | The bromine atom can be displaced by various nucleophiles to introduce new functional groups.[1] | Sodium or potassium salts of nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.[1] |

| Oxidation | The benzyloxy group can be oxidized to a carboxylic acid.[1] | Potassium permanganate (KMnO₄) in aqueous or alkaline conditions; Chromium trioxide (CrO₃) in acetic acid.[1] |

| Reduction | The bromine atom can be removed via reduction.[1] | Catalytic hydrogenation (e.g., Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether.[1] |

Chemical Reactivity of 2-(benzyloxy)-4-bromo-1-fluorobenzene

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

2-(benzyloxy)-4-bromo-1-fluorobenzene serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ability to selectively functionalize the aromatic ring.

Intermediate in Pharmaceutical Synthesis

The compound is utilized in the development of potential drug candidates.[1] While specific drug molecules directly synthesized from this compound are not extensively documented in public literature, its structural motifs are found in various biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target.

Potential Biological Targets

Research on structurally similar compounds suggests that derivatives of 2-(benzyloxy)-4-bromo-1-fluorobenzene may interact with key enzymes in inflammatory and cancer signaling pathways. Notably, some derivatives have been investigated for their potential to inhibit leukotriene A4 hydrolase, an enzyme involved in the inflammatory response, and Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a role in cell proliferation and cancer.[1]

Potential Signaling Pathway Involvement

Caption: Potential inhibitory action on key signaling proteins.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the fluorobromobenzene and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group, typically in the range of δ 4.9–5.1 ppm.[1] The aromatic protons would exhibit complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Resonances for all 13 carbon atoms, with the carbon atoms attached to fluorine and bromine showing characteristic chemical shifts and splitting patterns (in the case of C-F coupling). |

| Mass Spectrometry (MS) | The high-resolution mass spectrum would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. |

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide is intended for research and development purposes and should not be considered a substitute for a comprehensive safety evaluation.

References

Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. This document details expected fragmentation patterns under electron ionization (EI), provides a plausible mass spectrum, and outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for its analysis.

Molecular Structure and Properties

2-(benzyloxy)-4-bromo-1-fluorobenzene possesses a molecular formula of C₁₃H₁₀BrFO and a molecular weight of approximately 281.12 g/mol . High-resolution mass spectrometry can confirm the precise molecular weight of the compound.[1] The structure combines a fluorinated and brominated benzene ring with a benzyloxy ether linkage, features that dictate its fragmentation behavior in mass spectrometry.

Predicted Mass Spectrum and Fragmentation Data

| m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |

| 280/282 | [C₁₃H₁₀BrFO]⁺• (Molecular Ion) | 30 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 |

| 173/175 | [C₆H₃BrFO]⁺ | 40 |

| 187 | [C₇H₆O]⁺• | 20 |

| 77 | [C₆H₅]⁺ | 15 |

| 65 | [C₅H₅]⁺ | 10 |

Proposed Fragmentation Pathway

Under electron ionization (EI), 2-(benzyloxy)-4-bromo-1-fluorobenzene is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are illustrated in the diagram below and involve cleavage of the benzylic ether bond, loss of the bromine atom, and rearrangements.

A key fragmentation pathway for aryl ethers involves cleavage of the bond beta to the aromatic ring. For 2-(benzyloxy)-4-bromo-1-fluorobenzene, this would lead to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-substituted compounds. Another significant fragmentation would be the loss of the benzyl group to form a substituted phenyl cation ([C₆H₃BrFO]⁺). The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Caption: Proposed fragmentation pathway of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene using gas chromatography coupled with mass spectrometry (GC-MS).

4.1. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

4.2. GC Parameters

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final hold: 300 °C for 5 minutes

-

4.3. MS Parameters

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 50-400

-

Solvent Delay: 3 minutes

The experimental workflow for the GC-MS analysis is depicted in the following diagram.

Caption: GC-MS experimental workflow for the analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of 2-(benzyloxy)-4-bromo-1-fluorobenzene. The predicted fragmentation pattern, centered around the stable tropylium ion and loss of the benzyl and bromo moieties, offers a robust framework for the identification and characterization of this compound and its analogs in various research and development settings. The provided GC-MS protocol serves as a starting point for method development and routine analysis. For definitive structural elucidation, comparison with an authentic standard and further analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are recommended.

References

An In-depth Technical Guide to the Electrophilic Substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 2-(benzyloxy)-4-bromo-1-fluorobenzene. It is intended for an audience with a strong background in organic chemistry, particularly those involved in the synthesis of complex aromatic compounds for pharmaceutical and materials science applications. This document will delve into the theoretical principles governing these reactions, predict the expected outcomes based on substituent effects, and present available data on the subject.

Introduction to the Substrate: 2-(benzyloxy)-4-bromo-1-fluorobenzene

The substrate, 2-(benzyloxy)-4-bromo-1-fluorobenzene, is a polysubstituted aromatic ring with a unique combination of activating and deactivating groups. Understanding the electronic and steric interplay of these substituents is crucial for predicting the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions.

The key substituents are:

-

Benzyloxy group (-OCH₂Ph): A strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs into the aromatic ring.

-

Bromo group (-Br): A deactivating, yet ortho-, para-directing group. Its deactivating nature stems from its inductive electron withdrawal, while the lone pairs on the bromine atom direct incoming electrophiles to the ortho and para positions through resonance.

-

Fluoro group (-F): Similar to the bromo group, it is deactivating due to its high electronegativity (inductive effect) but is also an ortho-, para-director because of resonance.

The available positions for electrophilic attack on the ring are C3, C5, and C6.

Theoretical Regioselectivity of Electrophilic Substitution

The directing effects of the substituents on 2-(benzyloxy)-4-bromo-1-fluorobenzene are crucial in determining the position of electrophilic attack. The benzyloxy group at C2 is a powerful activating group and will strongly direct incoming electrophiles to its ortho (C3) and para (C6) positions. The halogen substituents, being deactivators, will slow down the reaction but will also direct ortho- and para-.

A qualitative analysis of the directing effects suggests the following:

-

Position C3: Ortho to the strongly activating benzyloxy group, but also ortho to the deactivating fluoro and bromo groups. Steric hindrance from the adjacent benzyloxy and bromo groups might be a factor.

-

Position C5: Para to the fluoro group and meta to both the benzyloxy and bromo groups. This position is generally less favored.

-

Position C6: Ortho to the benzyloxy group and meta to the fluoro group. This position is electronically activated by the most powerful directing group and is sterically less hindered than C3.

Based on these considerations, the primary site of electrophilic attack is predicted to be the C6 position , driven by the strong ortho-directing influence of the benzyloxy group.

Mandatory Visualization

Caption: Logical relationship of substituent directing effects on the predicted regioselectivity of electrophilic substitution.

Experimental Observations and Discussion

Despite the theoretical prediction favoring substitution at the C6 position, commercially available data indicates the formation of 2-(benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . This corresponds to the electrophilic nitration occurring at the C3 position .

This discrepancy between the predicted and observed regioselectivity highlights the complex interplay of electronic and steric factors in polysubstituted aromatic systems. While the benzyloxy group is a strong activator, the combined deactivating inductive effects of the adjacent fluorine and bromine atoms at the C3 position may play a more significant role than initially predicted. Furthermore, steric hindrance from the bulky benzyloxy group at the C6 position could disfavor the approach of the electrophile.

Data Presentation

As no specific experimental studies with quantitative data for the electrophilic substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene were found in the public domain, a table summarizing such data cannot be provided. However, the commercial availability of the C3-nitrated product strongly suggests that this reaction is not only feasible but likely proceeds with a synthetically useful yield.

| Electrophilic Reaction | Electrophile | Predicted Major Product (Position) | Observed Product (Position) | Reported Yield | Reference |

| Nitration | NO₂⁺ | C6 | C3 | Not Available | Commercial Availability |

| Halogenation | e.g., Br⁺ | C6 | Not Available | Not Available | N/A |

| Friedel-Crafts Acylation | RCO⁺ | C6 | Not Available | Not Available | N/A |

| Friedel-Crafts Alkylation | R⁺ | C6 | Not Available | Not Available | N/A |

Experimental Protocols (Representative)

While a specific protocol for the nitration of 2-(benzyloxy)-4-bromo-1-fluorobenzene is not available, a general procedure for the nitration of a similarly substituted aromatic ether is provided below as a representative example. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and the ratio of acids, will be necessary to achieve the desired product with optimal yield and purity.

Representative Nitration Protocol

Materials:

-

2-(benzyloxy)-4-bromo-1-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture.

-

Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene in a minimal amount of dichloromethane.

-

Add the solution of the substrate dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualization

Caption: A representative experimental workflow for the nitration of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Conclusion

The electrophilic substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene presents an interesting case study in regioselectivity. While theoretical predictions based on the directing effects of the substituents favor substitution at the C6 position, the observed product from nitration is the C3 isomer. This underscores the importance of considering the complex interplay of both electronic and steric factors in polysubstituted aromatic systems. For researchers and drug development professionals, this technical guide provides a foundational understanding of the reactivity of this substrate and a practical, albeit representative, starting point for synthetic endeavors. Further experimental investigation is warranted to fully elucidate the factors governing the regioselectivity of various electrophilic substitution reactions on this versatile scaffold and to obtain quantitative data on product yields and isomer distributions.

An In-Depth Technical Guide on the Reactivity of the Benzyloxy Group in 2-(Benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the benzyloxy group in the key synthetic intermediate, 2-(benzyloxy)-4-bromo-1-fluorobenzene. This molecule is of significant interest in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents. This document outlines the stability of the benzyloxy protecting group under various reaction conditions, details its cleavage, and describes its influence on the reactivity of the aromatic ring in crucial bond-forming reactions.

Core Reactivity Profile

The chemical behavior of 2-(benzyloxy)-4-bromo-1-fluorobenzene is governed by the interplay of its three key substituents on the benzene ring. The benzyloxy group, being electron-donating through resonance, activates the aromatic ring towards electrophilic substitution.[1] Conversely, the electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards nucleophilic aromatic substitution, while the bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions.[1]

The benzyloxy group itself is a robust protecting group for the phenolic hydroxyl, stable under a range of conditions, including the presence of strong bases like lithium diisopropylamide (LDA) used in directed ortho-metalation.[1] However, its selective removal is a critical step in multi-step syntheses.

Stability and Cleavage of the Benzyloxy Group

The benzyl ether linkage in 2-(benzyloxy)-4-bromo-1-fluorobenzene is stable under many synthetic conditions, but can be selectively cleaved using specific reagents and protocols. The choice of deprotection method is often dictated by the presence of other functional groups in the molecule.

Table 1: Summary of Benzyloxy Group Cleavage Methods

| Deprotection Method | Reagents and Conditions | Substrate Compatibility | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature and atmospheric or slightly elevated pressure. | Sensitive to other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing heterocycles. The C-Br bond may also be susceptible to hydrogenolysis. | This is a common and high-yielding method for benzyl ether cleavage. The reaction produces toluene as a byproduct, which is typically easy to remove. Careful control of reaction conditions is necessary to avoid undesired side reactions, particularly debromination. |

| Acid-Catalyzed Cleavage | Strong acids such as HBr in acetic acid, or Lewis acids like BBr₃ in an inert solvent (e.g., dichloromethane) at low temperatures. | Not suitable for acid-sensitive substrates. | Treatment with BBr₃ is a very effective method for cleaving aryl benzyl ethers. The reaction proceeds via a proposed charged intermediate. It is crucial to perform this reaction under anhydrous conditions and at low temperatures to control its reactivity. |

| Oxidative Cleavage | Oxidizing agents like potassium permanganate or chromium trioxide. | Will also oxidize other sensitive functional groups. | This method is less common for simple benzyl ethers and is generally not chemoselective. It results in the formation of a benzoic acid derivative.[1] |

Experimental Protocol: Catalytic Hydrogenation for Benzyloxy Deprotection

A general procedure for the debenzylation of a substituted aryl benzyl ether via catalytic hydrogenation is as follows:

-

Dissolve the benzyloxy-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a flask equipped with a stir bar.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. Typically, this is about 5-10% by weight of the substrate.

-

The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). This process is usually repeated three times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the solvent used for the reaction.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Reactivity in Cross-Coupling Reactions

The bromine atom at the 4-position of 2-(benzyloxy)-4-bromo-1-fluorobenzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The benzyloxy group, being ortho to the bromine, can exert a steric influence on the reaction, while its electron-donating properties can affect the rate of oxidative addition to the palladium catalyst.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acids or esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl compounds |

| Buchwald-Hartwig | Amines (primary or secondary) | A palladium precatalyst with a suitable phosphine ligand and a base (e.g., NaOtBu) | Aryl amines |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N) | Aryl alkynes |

| Heck | Alkenes | Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N) | Aryl-substituted alkenes |

| Ullmann | Phenols, amines, or thiols | Copper catalyst (e.g., CuI) with a ligand and a base | Diaryl ethers, diaryl amines, or diaryl thioethers |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura reaction with an aryl bromide:

-

To a reaction vessel, add the aryl bromide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

The reaction mixture is heated with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways

To illustrate the key transformations discussed, the following diagrams represent the deprotection of the benzyloxy group and a representative Suzuki-Miyaura cross-coupling reaction.

Caption: Deprotection pathways of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Conclusion

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate in organic synthesis. The benzyloxy group serves as a stable protecting group that can be removed under specific conditions, most commonly through catalytic hydrogenation. Its presence influences the electronic properties of the aromatic ring, while the bromine atom provides a handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. A thorough understanding of the reactivity of this molecule is essential for its effective utilization in the development of novel chemical entities. This guide provides the foundational knowledge for researchers and professionals to harness the synthetic potential of this important building block.

References

Methodological & Application

Application Notes and Protocols: 2-(Benzyloxy)-4-bromo-1-fluorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the introduction of a substituted phenyl moiety in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Overview of Reactivity

2-(Benzyloxy)-4-bromo-1-fluorobenzene possesses three key functional groups that can be selectively manipulated in various organic transformations: a benzyloxy group, a bromine atom, and a fluorine atom on an aromatic ring. The bromine atom is the most common site for transformations, primarily through palladium-catalyzed cross-coupling reactions. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps. The fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.

Key Applications and Experimental Protocols

The primary applications of 2-(benzyloxy)-4-bromo-1-fluorobenzene in organic synthesis involve its use as an arylating agent in palladium-catalyzed cross-coupling reactions and as a substrate in nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-(Benzyloxy)-4-bromo-1-fluorobenzene can be coupled with various boronic acids or their esters to generate substituted biphenyl compounds, which are common scaffolds in pharmaceuticals and organic materials.[1]

Experimental Protocol: Synthesis of 2'-(Benzyloxy)-5'-fluoro-4-methoxy-1,1'-biphenyl

This protocol describes a typical Suzuki-Miyaura coupling reaction between 2-(benzyloxy)-4-bromo-1-fluorobenzene and 4-methoxyphenylboronic acid.

Reaction Scheme:

References

Application Notes and Protocols: 2-(Benzyloxy)-4-bromo-1-fluorobenzene as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a versatile intermediate in pharmaceutical synthesis. The protocols detailed below outline a potential synthetic pathway toward key precursors of pharmaceutically active compounds, particularly those featuring a 4-fluorophenyl moiety.

Introduction

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bulky, electron-donating benzyloxy group, a reactive bromine atom, and an electron-withdrawing fluorine atom, makes it an ideal starting material for the synthesis of complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon bonds, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps if required.

This document outlines a series of protocols for the transformation of 2-(benzyloxy)-4-bromo-1-fluorobenzene into advanced pharmaceutical intermediates, with a focus on the synthesis of a 4-(4-fluorophenyl)piperidine core structure. This structural motif is present in a number of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used in the treatment of depression and anxiety disorders.

Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic route from 2-(benzyloxy)-4-bromo-1-fluorobenzene to a 4-(2-(benzyloxy)-4-fluorophenyl)piperidine intermediate.

Caption: Proposed synthetic workflow for the conversion of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Experimental Protocols

This protocol describes the formation of the Grignard reagent, 2-(benzyloxy)-4-fluorophenylmagnesium bromide.

Materials:

-

2-(Benzyloxy)-4-bromo-1-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

Assemble the glassware and flame-dry under a stream of nitrogen to ensure anhydrous conditions.

-

To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Cool the resulting Grignard reagent to room temperature and use immediately in the next step.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | Quantitative (used in situ) | General Grignard protocols |

| Purity | N/A | Assumed complete conversion |

This protocol details the palladium-catalyzed Kumada cross-coupling of the Grignard reagent with 4-chloropyridine.

Materials:

-

2-(Benzyloxy)-4-fluorophenylmagnesium bromide solution (from Protocol 3.1)

-

4-Chloropyridine hydrochloride

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a separate flame-dried, nitrogen-purged flask, dissolve 4-chloropyridine hydrochloride (1.0 eq.) and Pd(dppf)Cl₂ (0.02 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent (1.1 eq.) from Protocol 3.1 to the solution of 4-chloropyridine and catalyst via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 75-85% | Analogous Kumada couplings[1] |

| Purity | >95% (by HPLC) | Analogous Kumada couplings |

This protocol describes the reduction of the pyridine ring to a piperidine ring using catalytic hydrogenation.

Materials:

-

4-(2-(Benzyloxy)-4-fluorophenyl)pyridine (from Protocol 3.2)

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Parr hydrogenation apparatus

Procedure:

-

In a Parr hydrogenation vessel, dissolve 4-(2-(benzyloxy)-4-fluorophenyl)pyridine (1.0 eq.) in glacial acetic acid.

-

Add PtO₂ (0.05 eq.) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired piperidine derivative.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 85-95% | Catalytic hydrogenation of pyridines[2][3] |

| Purity | >98% (by GC-MS) | Catalytic hydrogenation of pyridines |

This optional protocol outlines the deprotection of the benzyl ether to yield the corresponding phenol.

Materials:

-

4-(2-(Benzyloxy)-4-fluorophenyl)piperidine (from Protocol 3.3)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve 4-(2-(benzyloxy)-4-fluorophenyl)piperidine (1.0 eq.) in methanol.

-

Carefully add 10% Pd/C (0.1 eq. by weight) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | >95% | Benzyl ether deprotection protocols |

| Purity | >99% (by HPLC) | Benzyl ether deprotection protocols |

Application in Drug Discovery: Targeting the Serotonin Transporter (SERT)

The 4-(4-fluorophenyl)piperidine core structure, accessible through the synthetic route described, is a key pharmacophore in many selective serotonin reuptake inhibitors (SSRIs). These drugs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

Caption: Simplified signaling pathway of a Selective Serotonin Reuptake Inhibitor (SSRI).

The synthesis of analogs and derivatives based on the 4-(4-fluorophenyl)piperidine scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The use of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a starting material provides a convergent and flexible route to these important pharmaceutical building blocks.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzyloxy)-4-bromo-1-fluorobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky benzyloxy protecting group, a bromine atom amenable to various coupling and substitution reactions, and a fluorine atom that can modulate physicochemical properties, makes it a valuable building block for the synthesis of complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, focusing on its utility in the development of potential therapeutic agents. The products of these reactions have shown promise as inhibitors of key biological targets, including Monoamine Oxidase B (MAO-B) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]

Chemical Reactivity and Applications

The primary mode of reactivity for 2-(benzyloxy)-4-bromo-1-fluorobenzene in the context of this document is nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols.[1] This reactivity is central to the synthesis of a diverse library of derivatives with potential applications in drug discovery.

Key Application Areas:

-

Neurodegenerative Diseases: Derivatives of 2-(benzyloxy)-4-bromo-1-fluorobenzene have been investigated as potent and selective inhibitors of MAO-B.[2][4] MAO-B is a key enzyme in the metabolic pathway of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[5][6]

-

Oncology: The benzyloxyphenyl scaffold is a feature of some inhibitors of the STAT3 signaling pathway.[3][7] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for anticancer drug development.

-

Organic Synthesis: This compound serves as a key intermediate for introducing the 2-(benzyloxy)-4-fluorophenyl moiety into more complex molecules through various cross-coupling and substitution reactions.[1]

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Reaction conditions, particularly temperature and duration, may require optimization depending on the specific nucleophile used.

Protocol 1: Synthesis of N-Aryl/Alkyl-2-(benzyloxy)-4-fluoroanilines via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an amine with 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Materials:

-

2-(benzyloxy)-4-bromo-1-fluorobenzene

-

Amine (e.g., aniline, piperidine, morpholine)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the amine (1.2 mmol) and the base (1.5-2.0 mmol).

-

Add anhydrous toluene or dioxane (5-10 mL).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂/XPhos | NaOt-Bu | Toluene | 100 | 12 | 75-90 |

| Piperidine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |

| Morpholine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 78-92 |

Protocol 2: Synthesis of 2-(benzyloxy)-4-alkoxy/aryloxy-1-fluorobenzenes via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of an alcohol or phenol with 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Reaction Scheme:

Caption: Ullmann condensation of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Materials:

-

2-(benzyloxy)-4-bromo-1-fluorobenzene

-

Alcohol or Phenol

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline, L-proline)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous DMF or pyridine

Procedure:

-

To a reaction vessel, add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 mmol), CuI (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).

-

Add the alcohol or phenol (1.5 mmol) and the base (2.0 mmol).

-

Add anhydrous DMF or pyridine (5-10 mL).

-

Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Nucleophile | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 60-75 |

| Methanol | L-proline | Cs₂CO₃ | Pyridine | 110 | 36 | 55-70 |

| tert-Butanol | None | K₂CO₃ | DMF | 130 | 48 | 40-55 |

Protocol 3: Synthesis of 2-(benzyloxy)-4-(organothio)-1-fluorobenzenes

This protocol describes the synthesis of thioethers from 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Reaction Scheme:

References

- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzobis(imidazole) derivatives as STAT3 signal inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formation of a Grignard Reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formation of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene. This organometallic intermediate is a valuable building block in organic synthesis, particularly for the introduction of the 2-(benzyloxy)-4-fluorophenyl moiety in the development of novel pharmaceutical compounds and other complex organic molecules. The protocol emphasizes the selective formation of the Grignard reagent at the carbon-bromine bond, preserving the fluoro and benzyloxy functionalities.

The successful formation of a Grignard reagent is highly dependent on the purity of reagents and the exclusion of atmospheric moisture and oxygen. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-fluorine bond, allowing for selective Grignard formation.[1][2] The benzyloxy ether group is generally stable under the described reaction conditions.

Data Presentation

The following table summarizes typical conversion and selectivity data for the formation of a Grignard reagent from a structurally related compound, 1-bromo-4-fluorobenzene. This data provides an expected baseline for the reaction with 2-(benzyloxy)-4-bromo-1-fluorobenzene under optimized conditions.

| Substrate | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Grignard Formation (%) | Reference |

| 1-bromo-4-fluorobenzene | THF | 30 | >95 | >98 | [3] |

Note: Selectivity refers to the formation of the desired Grignard reagent versus side products, such as Wurtz-Fittig coupling products.[4]

Experimental Protocol

This protocol is adapted from established procedures for the formation of Grignard reagents from functionalized aryl bromides.[1][5]

Materials:

-

2-(benzyloxy)-4-bromo-1-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

1,2-Dibromoethane (optional, for activation)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Equipment:

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringes and needles

Procedure:

1. Preparation and Activation of Magnesium:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum.

-

Heat the magnesium turnings under a gentle stream of inert gas using a heat gun to remove any surface moisture. Allow to cool to room temperature.

-

To activate the magnesium, add a single small crystal of iodine.[6] Gently warm the flask until the purple color of the iodine vapor is observed. The disappearance of the iodine color indicates activation.

-

Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in a small amount of anhydrous THF. The evolution of gas (ethylene) indicates activation.

2. Formation of the Grignard Reagent:

-

Under a positive pressure of inert gas, add anhydrous THF to the flask containing the activated magnesium turnings to create a stirrable suspension.

-

Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1 equivalent) in anhydrous THF in a separate flame-dried dropping funnel.

-

Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.

-

The reaction is typically initiated by gentle warming or sonication. A spontaneous reflux of the solvent and a change in the appearance of the solution from clear to cloudy and grayish are indicators of reaction initiation.

-

Once the reaction has started, add the remaining solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brownish solution is the Grignard reagent.

3. Quantification and Use:

-

The concentration of the prepared Grignard reagent can be determined by titration (e.g., with a standard solution of iodine or a known amount of a ketone followed by GC analysis of the resulting alcohol).

-

The Grignard reagent should be used immediately in subsequent reactions. It is a strong base and nucleophile and is sensitive to air and moisture.[7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the formation of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Caption: Experimental workflow for Grignard reagent formation.

This detailed protocol and the accompanying information are intended to guide researchers in the safe and effective synthesis of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene for applications in drug discovery and organic synthesis.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene

References

- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. rsc.org [rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its selective oxidation or deprotection is a critical step in many synthetic routes. This document provides detailed application notes and protocols for the oxidation of the benzyloxy group in 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound that may serve as an intermediate in the synthesis of various target molecules. The protocols outlined below describe methods for the conversion of the benzyloxy group to a carboxylic acid, an aldehyde, or its deprotection to the corresponding phenol.

Oxidation to Carboxylic Acid

Strong oxidizing agents can be employed to convert the benzyloxy group directly to a carboxylic acid. This transformation is particularly useful when a benzoic acid moiety is the desired functionality in the target molecule.

Protocol 1: Oxidation with Potassium Permanganate (KMnO4)

Potassium permanganate is a powerful and cost-effective oxidizing agent for the conversion of benzylic ethers to carboxylic acids. The reaction is typically performed in a biphasic system with a phase transfer catalyst or in an aqueous solution with co-solvents at elevated temperatures.[1][2]

Experimental Protocol:

-

To a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., toluene, acetic acid) and water, add potassium permanganate (KMnO4, 3.0-5.0 equiv.).

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours (monitor by TLC).

-

Upon completion, the reaction is cooled to room temperature, and the excess KMnO4 is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-carboxy-4-bromo-1-fluorobenzene.

Protocol 2: Oxidation with Chromium Trioxide (CrO3)

Chromium trioxide in combination with a co-oxidant like periodic acid can efficiently oxidize benzylic ethers to carboxylic acids under milder conditions than KMnO4.[3]

Experimental Protocol:

-

In a flask, dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv.) in acetonitrile.

-

Add periodic acid (H5IO6, 2.0-3.0 equiv.) to the solution.

-

To this mixture, add a catalytic amount of chromium trioxide (CrO3, 0.05-0.1 equiv.) in small portions.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography to obtain 2-carboxy-4-bromo-1-fluorobenzene.

Data Presentation: Oxidation to Carboxylic Acid

| Oxidizing Agent | Co-oxidant/Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |

| KMnO4 | Phase Transfer Catalyst | Toluene/Water | Reflux | Good to Excellent | [1] |

| CrO3 | Periodic Acid | Acetonitrile | Room Temp. | Excellent | [3] |

Oxidation to Aldehyde

For the synthesis of the corresponding aldehyde, milder and more selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Protocol 3: Selective Oxidation with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) can be used for the selective oxidation of benzyl ethers to aldehydes. The reaction conditions, particularly the stoichiometry of NBS, are crucial for achieving high selectivity.[4]

Experimental Protocol:

-